molecular formula C11H15N3OS B2478473 N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide CAS No. 1355514-28-1

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide

Cat. No. B2478473
CAS RN: 1355514-28-1
M. Wt: 237.32
InChI Key: QUOPJZJLYZXOBB-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-724714 and has been found to have several unique properties that make it an ideal candidate for use in various research studies.

Mechanism of Action

CP-724714 works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and survival. Specifically, it targets the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2) signaling pathways. By blocking these pathways, CP-724714 prevents cancer cells from proliferating and surviving.
Biochemical and Physiological Effects:
CP-724714 has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Additionally, CP-724714 has been found to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-724714 is its specificity for certain signaling pathways involved in cancer cell growth and survival. This makes it an ideal candidate for use in cancer research studies. However, one limitation of CP-724714 is its potential toxicity, which may limit its use in certain research studies.

Future Directions

There are several potential future directions for research involving CP-724714. One area of interest is the development of new cancer treatments that combine CP-724714 with other drugs or therapies. Additionally, further studies are needed to determine the optimal dosage and administration of CP-724714 for different types of cancer. Finally, research is needed to explore the potential applications of CP-724714 in other areas of scientific research, such as neurology and immunology.
In conclusion, CP-724714 is a chemical compound that has shown great potential for use in scientific research, particularly in the field of cancer research. Its unique properties and mechanism of action make it an ideal candidate for further study and development. However, more research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of CP-724714 involves the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with N-(1-cyanopropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to form the final compound.

Scientific Research Applications

CP-724714 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various types of cancer cells by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, CP-724714 has been found to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-3-8(6-12)13-10(15)5-9-7-16-11(4-2)14-9/h7-8H,3-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOPJZJLYZXOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CC(=O)NC(CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide

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